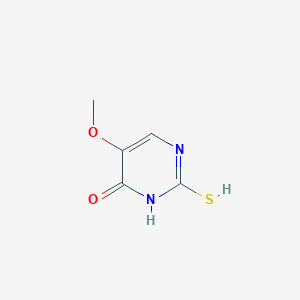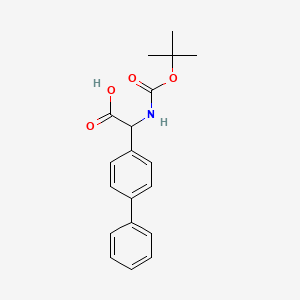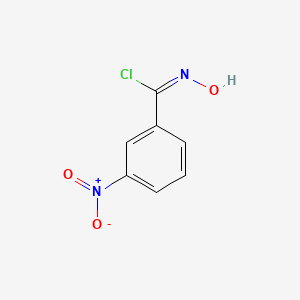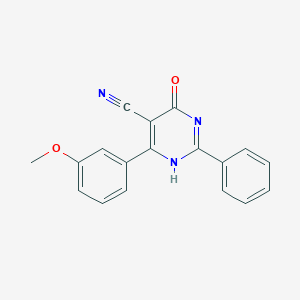![molecular formula C7H9ClFNO B7776502 [(4-Fluorophenyl)methoxy]ammonium chloride](/img/structure/B7776502.png)
[(4-Fluorophenyl)methoxy]ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Fluorophenyl)methoxy]ammonium chloride is an organic compound that has garnered attention in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group attached to a methoxy group, which is further linked to an ammonium chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Fluorophenyl)methoxy]ammonium chloride typically involves the reaction of 4-fluorophenol with methanol in the presence of a suitable catalyst to form 4-fluorophenyl methoxy. This intermediate is then reacted with ammonium chloride under controlled conditions to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Fluorophenyl)methoxy]ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
[(4-Fluorophenyl)methoxy]ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of [(4-Fluorophenyl)methoxy]ammonium chloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems. The ammonium chloride moiety can influence the compound’s ionic properties, affecting its interactions with cellular components.
Comparaison Avec Des Composés Similaires
[(4-Fluorophenyl)methoxy]ammonium chloride can be compared with other similar compounds, such as:
[(4-Chlorophenyl)methoxy]ammonium chloride: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
[(4-Bromophenyl)methoxy]ammonium chloride: Contains a bromine atom, leading to different chemical and physical properties.
[(4-Methylphenyl)methoxy]ammonium chloride: The presence of a methyl group instead of a halogen can significantly change its chemical behavior and applications.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions in various applications.
Propriétés
IUPAC Name |
(4-fluorophenyl)methoxyazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FNO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5H2,9H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKXSPKPFHRVPT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO[NH3+])F.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30965895 |
Source


|
| Record name | [(4-Fluorophenyl)methoxy]ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51572-89-5 |
Source


|
| Record name | [(4-Fluorophenyl)methoxy]ammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30965895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(2S)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]azanium;chloride](/img/structure/B7776511.png)

